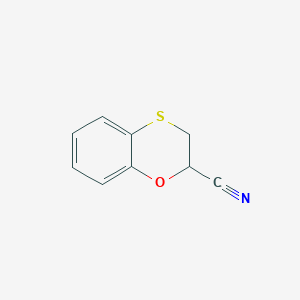

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile

Description

Properties

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-5-7-6-12-9-4-2-1-3-8(9)11-7/h1-4,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYNMLKHUGUPKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540435 | |

| Record name | 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51263-42-4 | |

| Record name | 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2,3-Dibromopropionate Route

In a solvent-dependent reaction, ethyl 2,3-dibromopropionate reacts with 2-mercaptophenol in the presence of triethylamine (TEA) to yield regioisomeric esters. Subsequent hydrolysis and resolution via diastereomeric amides produce enantiopure 1,4-benzoxathiine-2-carboxylic acids. Adaptation of this method introduces a nitrile group by substituting the ester intermediate with a cyano moiety. For instance, treatment of 2-mercaptophenol with 2-bromoacrylonitrile under reflux in acetone with TEA facilitates cyclization, forming 2,3-dihydro-1,4-benzoxathiine-2-carbonitrile.

Optimization Insights :

- Solvent Effects : Acetone promotes regioselectivity toward the 2-substituted product, while polar solvents like water favor 3-substituted isomers.

- Base Selection : TEA achieves higher yields (75–85%) compared to inorganic bases due to enhanced deprotonation efficiency.

Three-Component Condensation Involving 1,2-Benzoxathiin-4(3H)-one 2,2-Dioxide

A three-component reaction employing 1,2-benzoxathiin-4(3H)-one 2,2-dioxide, aldehydes, and malononitrile offers a versatile pathway. This method exploits the enolic character of benzoxathiinone to form carbon-carbon bonds.

Reaction Mechanism

- Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an arylidene intermediate.

- Michael Addition : Benzoxathiinone undergoes nucleophilic attack at the α-position of the nitrile group.

- Cyclization : Intramolecular etherification yields the benzoxathiine-carbonitrile framework.

Procedure :

A mixture of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide (10 mmol), benzaldehyde (12 mmol), and malononitrile (15 mmol) is refluxed in ethanol with ammonium acetate (1 equiv.) for 4–6 hours. The product precipitates upon cooling and is recrystallized from dimethylformamide (DMF)-2-propanol (Yield: 68–73%).

Spectral Validation :

- IR (KBr) : 2206 cm⁻¹ (C≡N stretch), 1279 cm⁻¹ (S=O symmetric stretch).

- ¹H NMR (DMSO-d₆) : δ 7.45–7.12 (m, 4H, aromatic), 4.81 (s, 2H, OCH₂), 3.94 (t, 2H, SCH₂).

One-Pot Synthesis via Sulfone-Lactim Interactions

Adapted from sulfone chemistry, this one-pot method involves methylenactive sulfones and lactim homologues. While originally reported for benzothiazines, modifications introduce nitrile functionality.

General Protocol

- Sulfone Activation : 1-[(2-Fluorophenyl)sulfonyl]acetone is heated with S-methyllactim derivatives (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) at 90°C in DMF.

- Cyclization : Addition of 1,4-dioxane and 1,8-diazabicycloundec-7-ene (DBU) induces ring closure.

- Nitrile Incorporation : Substituting acetone derivatives with cyanoacetamide introduces the nitrile group.

Yield Enhancement :

- Catalysis : DBU outperforms TEA, increasing yields from 68% to 93% by mitigating side reactions.

- Temperature Control : Prolonged heating (>8 hours) reduces yield due to decomposition.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzoxathiine ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Halogenated or nitrated benzoxathiine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,3-dihydro-1,4-benzoxathiine derivatives. These compounds have shown activity against various cancer cell lines, including the MCF-7 breast cancer cell line. They function by inducing apoptosis and inhibiting specific protein kinases such as GP132, ERN1, and RAC1, which are crucial in cancer progression and survival .

Antimicrobial Properties

The benzoxathiine scaffold has been explored for its antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against bacterial strains such as Streptococcus and Klebsiella. The mechanism often involves the inhibition of bacterial cell division by targeting essential proteins like FtsZ .

Enzyme Inhibition

Another significant application is in the inhibition of carbonic anhydrase (CA) enzymes, which are implicated in various physiological processes and diseases such as glaucoma and cancer. Inhibition of CA can lead to therapeutic effects in conditions characterized by abnormal fluid accumulation or elevated intraocular pressure .

Synthesis Techniques

The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives typically involves various reaction conditions that influence regioselectivity. For instance, the treatment of 1,2-mercaptophenol with specific bromoacrylates under controlled conditions allows for the selective formation of either 2-substituted or 3-substituted derivatives .

Table 1: Summary of Synthetic Methods for 2,3-Dihydro-1,4-benzoxathiine Derivatives

| Reaction Conditions | Yield (%) | Regioselectivity |

|---|---|---|

| DMF at 60°C | 86% | Predominantly 2-substituted |

| DMSO at room temperature | 62% | Mixture of regioisomers |

| Acetone at room temperature | Variable | Solvent-dependent |

Case Study: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the anticancer effects of synthesized benzoxathiine derivatives on MCF-7 cells. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations, suggesting that structural modifications could enhance efficacy .

Case Study: Antimicrobial Efficacy

Research conducted by Straniero et al. focused on the antibacterial properties of these compounds against Klebsiella pneumoniae. The study revealed that certain derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzoxathiine-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile

- Structure : Replaces the sulfur atom in the oxathiine ring with a second oxygen, forming a 1,4-benzoxazine system.

- Molecular Formula: C₉H₈N₂O vs. C₉H₉NOS (target compound).

- Key Differences :

- The absence of sulfur reduces lipophilicity and alters metabolic stability.

- Lower molecular weight (160.18 g/mol vs. 179.24 g/mol for the target compound).

| Parameter | 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile | 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile |

|---|---|---|

| Molecular Formula | C₉H₉NOS | C₉H₈N₂O |

| Molecular Weight (g/mol) | 179.24 | 160.18 |

| Heteroatoms | O, S, N | O, N |

| Biological Activity | Antiproliferative, receptor modulation | Limited |

3-Phenyl-4H-1,4-benzothiazine-2-carbonitrile

- Molecular Formula: C₁₅H₁₀N₂S vs. C₉H₉NOS.

- Key Differences :

- The benzothiazine system lacks oxygen, reducing polarity and altering receptor selectivity.

- Higher molecular weight (250.32 g/mol) due to the phenyl group.

Pyrido[3,4-b][1,4]benzothiazine-4-carbonitrile Derivatives

Dihydrobenzo[b][1,4]dioxin Derivatives

- Structure : Contains a 1,4-dioxin ring (two oxygen atoms) instead of oxathiine.

- Example : 5-Chloro-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzyl)oxy)-2-hydroxybenzaldehyde.

- Key Differences :

Structural and Functional Insights

- Role of Sulfur : The sulfur atom in this compound enhances metabolic stability and receptor binding compared to oxygen-only analogs .

- Nitrile Group : Facilitates hydrogen bonding with biological targets (e.g., 5-HT2C receptor residues), a feature shared with pyridobenzothiazine derivatives .

- Ring Size and Fusion : Six-membered oxathiine systems offer conformational rigidity, whereas fused systems (e.g., pyrido-benzothiazines) provide broader π-π stacking interactions .

Biological Activity

2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxathiine family, characterized by the presence of both oxygen and sulfur in its structure. Its unique chemical properties suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bicyclic structure that contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈NOS |

| Molecular Weight | 180.23 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the benzoxathiine class may exhibit antimicrobial and anticancer properties. The mechanism often involves the modulation of enzyme activity and receptor interactions.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Antimicrobial Activity

Studies have shown that derivatives of benzoxathiines can exhibit potent antimicrobial effects against various pathogens. For instance, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. For example:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values: Some derivatives showed IC50 values as low as 10 μM against HeLa cells, indicating strong cytotoxicity .

Case Studies

-

Anticancer Activity Evaluation

- A study evaluated the cytotoxic effects of various benzoxathiine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the benzoxathiine ring could enhance cytotoxicity.

- Findings: Compounds with electron-withdrawing groups at the para position exhibited increased activity against HeLa cells.

-

Antimicrobial Screening

- Another investigation focused on the antimicrobial properties of benzoxathiine derivatives, including this compound.

- Results: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxathiine derivatives. Modifications to the carbonitrile group and variations in substituents on the benzene ring have been shown to influence both potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer activity |

| Alkyl substitutions | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2,3-Dihydro-1,4-benzoxathiine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A two-step synthesis is commonly employed, starting with benzoxazole derivatives. For example, cyclization of 2-mercaptophenol derivatives with α-bromocarbonitriles under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the benzoxathiine core. Reaction temperature (80–100°C) and solvent polarity significantly impact yield. Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ peak at m/z 641.2045) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:

- ¹H NMR : A singlet for the nitrile-bearing carbon (δ 2.3–2.7 ppm) and aromatic protons (δ 6.8–7.5 ppm).

- ¹³C NMR : Distinct peaks for the nitrile carbon (δ 115–120 ppm) and sulfur-containing heterocycle (δ 160–165 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood due to potential respiratory irritation. In case of skin contact, wash immediately with soap and water. Contaminated clothing must be removed and disposed of according to hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substituents on the benzoxathiine ring during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, electron-withdrawing groups (e.g., nitriles) at position 2 direct electrophilic substitution to position 5. Computational modeling (DFT calculations) predicts reactive sites, while experimental validation uses in situ IR to monitor intermediate formation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between −50°C and 25°C can freeze conformational changes. For unresolved splits, use 2D techniques (COSY, NOESY) to assign coupling partners .

Q. How does the sulfur atom in the benzoxathiine ring influence electronic properties compared to oxygen analogs?

- Methodological Answer : Sulfur increases electron density in the aromatic system due to its polarizability. Cyclic voltammetry shows a lower oxidation potential (ΔE ~ 0.3 V) compared to benzodioxine analogs. This enhances reactivity in charge-transfer complexes .

Q. What computational methods predict the compound’s bioavailability for pharmacological studies?

- Methodological Answer : Use molecular docking (AutoDock Vina) with PD-L1 or cytochrome P450 enzymes to assess binding affinity. ADMET predictors (e.g., SwissADME) evaluate logP (∼2.5), suggesting moderate blood-brain barrier permeability .

Data Interpretation and Experimental Design

Q. How should researchers design assays to test the compound’s stability under physiological conditions?

- Methodological Answer : Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 2.0). Incubate the compound at 37°C for 24 hours, then analyze via HPLC (C18 column, 254 nm). Degradation products are identified via LC-MS/MS .

Q. What analytical techniques differentiate between diastereomers in asymmetric synthesis?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) resolves enantiomers. Circular dichroism (CD) spectra confirm absolute configuration, while X-ray crystallography provides definitive structural proof .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.